
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.
作用机制
The mechanism of action of 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide involves its selective inhibition of RNA polymerase I transcription. This leads to a decrease in the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. CX-5461 has also been shown to stabilize G-quadruplex DNA structures, which can affect gene expression and telomere maintenance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide are primarily related to its inhibition of RNA polymerase I transcription and modulation of G-quadruplex DNA structures. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting ribosome biogenesis. In addition, CX-5461 has been shown to affect telomere maintenance and gene expression, which can have implications for aging and neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide in lab experiments include its selectivity for RNA polymerase I transcription and its ability to modulate G-quadruplex DNA structures. However, the limitations of using this compound include its potential toxicity and the need for careful optimization of experimental conditions to achieve the desired effects.
未来方向
There are several future directions for research on 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide. One direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to further explore its effects on telomere maintenance and aging. Additionally, research could focus on the development of new derivatives of CX-5461 with improved selectivity and efficacy. Overall, 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide has significant potential for further research and application in various fields.
合成方法
The synthesis of 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide involves several steps. The starting material is 2,6-dimethylpyridine-3-carboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to yield the cyclopropanecarboxylic acid derivative. This derivative is then converted into the desired compound by reacting it with N-methylpyridin-2-amine in the presence of a base and a catalyst such as palladium on carbon.
科学研究应用
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, molecular biology, and neuroscience. This compound has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA and is often upregulated in cancer cells. Therefore, CX-5461 has been investigated as a potential anticancer agent. It has also been shown to modulate the activity of G-quadruplex DNA structures, which are involved in various biological processes such as telomere maintenance and gene expression.
属性
产品名称 |
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC 名称 |
2,2,3,3-tetramethyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-9-7-6-8-10(15-9)16-12(17)11-13(2,3)14(11,4)5/h6-8,11H,1-5H3,(H,15,16,17) |
InChI 键 |
BXLIFDIGCPDMMV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2C(C2(C)C)(C)C |
规范 SMILES |
CC1=NC(=CC=C1)NC(=O)C2C(C2(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
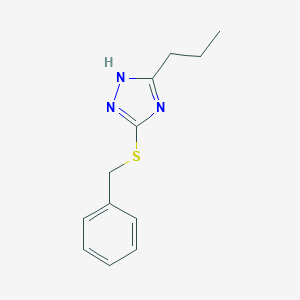
![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
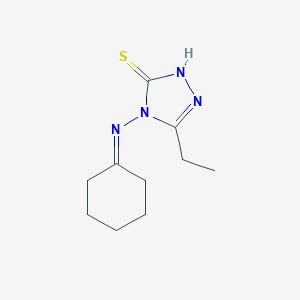
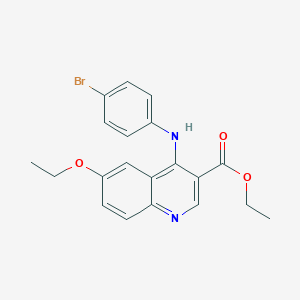
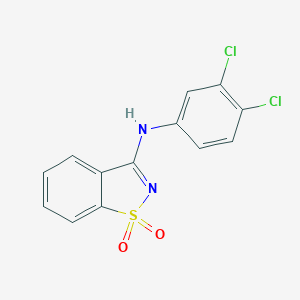
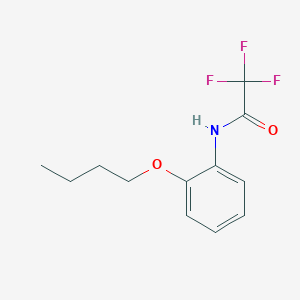
![3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)
![2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B255491.png)
![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)
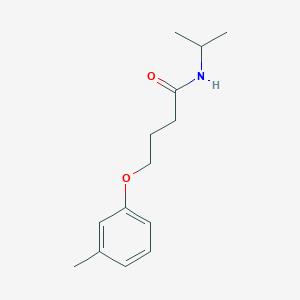
![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)